molecular formula C12H14ClFN2O B7935648 (S)-N-(4-chloro-3-fluorophenyl)piperidine-3-carboxamide

(S)-N-(4-chloro-3-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B7935648
M. Wt: 256.70 g/mol
InChI Key: DNMZIWIJLWSMSH-QMMMGPOBSA-N
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Description

(S)-N-(4-chloro-3-fluorophenyl)piperidine-3-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group and a 4-chloro-3-fluorophenyl group. Compounds of this nature are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-chloro-3-fluorophenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.

    Substitution with 4-chloro-3-fluorophenyl Group: This step involves the substitution of the piperidine ring with the 4-chloro-3-fluorophenyl group, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(S)-N-(4-chloro-3-fluorophenyl)piperidine-3-carboxamide may be used in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential studies on its interaction with biological targets.

    Medicine: Investigated for pharmacological properties, such as receptor binding or enzyme inhibition.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, it could involve:

    Binding to Receptors: Interacting with specific receptors in the body, altering their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes, affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(4-chlorophenyl)piperidine-3-carboxamide
  • (S)-N-(4-fluorophenyl)piperidine-3-carboxamide
  • (S)-N-(4-chloro-3-methylphenyl)piperidine-3-carboxamide

Uniqueness

(S)-N-(4-chloro-3-fluorophenyl)piperidine-3-carboxamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent.

For precise and detailed information, consulting specific scientific literature or chemical databases is recommended.

Properties

IUPAC Name

(3S)-N-(4-chloro-3-fluorophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h3-4,6,8,15H,1-2,5,7H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMZIWIJLWSMSH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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